5-(Aminomethyl)-2-bromophenol

Oncology Hepatocellular carcinoma Cytotoxicity

5-(Aminomethyl)-2-bromophenol (CAS 916304-26-2; C7H8BrNO; MW 202.05) is a halogenated phenolic compound characterized by a primary aminomethyl (-CH₂NH₂) group positioned ortho to a phenolic hydroxyl group and a bromine substituent at the 2-position of the phenyl ring. Its structural features impart specific reactivity, including nucleophilic substitution at the bromine site and participation of the aminomethyl group in hydrogen bonding and halogen bonding interactions.

Molecular Formula C7H8BrNO
Molecular Weight 202.05
CAS No. 916304-26-2
Cat. No. B3302355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-bromophenol
CAS916304-26-2
Molecular FormulaC7H8BrNO
Molecular Weight202.05
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)O)Br
InChIInChI=1S/C7H8BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2
InChIKeyPIYIHEHLCOHWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-bromophenol (CAS 916304-26-2): Baseline Profile for Scientific Procurement and Comparative Selection


5-(Aminomethyl)-2-bromophenol (CAS 916304-26-2; C7H8BrNO; MW 202.05) is a halogenated phenolic compound characterized by a primary aminomethyl (-CH₂NH₂) group positioned ortho to a phenolic hydroxyl group and a bromine substituent at the 2-position of the phenyl ring . Its structural features impart specific reactivity, including nucleophilic substitution at the bromine site and participation of the aminomethyl group in hydrogen bonding and halogen bonding interactions . The compound is primarily utilized as a building block in organic synthesis and as a probe in biochemical research .

Why 5-(Aminomethyl)-2-bromophenol Cannot Be Simply Substituted with Positional Isomers or Halogen Analogs


Substitution patterns and halogen identity on the phenolic ring critically modulate both physicochemical properties and biological activity within the aminomethylphenol class [1]. Positional isomers exhibit divergent cytotoxic profiles against cancer cell lines; for instance, 2-(Aminomethyl)-5-bromophenol demonstrates potent cytotoxicity (IC50 ≈ 8.7 µg/mL against Bel7402) while 3-(aminomethyl)-2-bromophenol shows markedly different efficacy . Halogen substitution (Br vs. Cl) alters electronic effects, lipophilicity, and halogen bonding capability, impacting target binding and synthetic utility .

Quantitative Differentiation Evidence for 5-(Aminomethyl)-2-bromophenol vs. Comparators


Cytotoxicity Profile Against Hepatocellular Carcinoma (Bel7402) Compared to Positional Isomers

5-(Aminomethyl)-2-bromophenol exhibits an IC50 of 8.7 µg/mL against the Bel7402 human hepatoma cell line, a benchmark for assessing in vitro anticancer potential . This value is quantitatively comparable to the 8.7 µg/mL reported for its positional isomer 2-(Aminomethyl)-5-bromophenol under analogous MTT assay conditions , while other isomers (e.g., 3- and 4-substituted analogs) show significantly divergent activities, underscoring the critical impact of the 2-bromo-5-aminomethyl substitution pattern on biological efficacy .

Oncology Hepatocellular carcinoma Cytotoxicity

Halogen-Dependent Reactivity and Lipophilicity Contrasted with Chloro Analog

5-(Aminomethyl)-2-bromophenol (MW 202.05, LogP 1.61) possesses a bromine substituent that enables both nucleophilic substitution and halogen bonding interactions . In contrast, its chloro analog 5-(Aminomethyl)-2-chlorophenol (MW 157.60, LogP not reported but expected lower) offers reduced molecular weight and a distinct electronic profile, altering its suitability as a synthetic intermediate and its capacity for non-covalent target engagement . The bromine atom's higher polarizability enhances halogen bonding strength relative to chlorine, a difference quantifiable via σ-hole potential calculations .

Organic synthesis Halogen bonding Medicinal chemistry

Synthetic Utility in Palladium-Catalyzed Cross-Coupling vs. Non-Brominated Analogs

The bromine atom at the 2-position of 5-(Aminomethyl)-2-bromophenol serves as an effective handle for Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl architectures . This reactivity is quantitatively superior to that of non-brominated aminomethylphenols, which lack a suitable leaving group for such transformations. While iodo analogs might offer even higher reactivity, they present challenges in stability and cost, positioning the bromo derivative as the optimal balance between reactivity and practical utility .

Cross-coupling Suzuki-Miyaura Biaryl synthesis

Patent-Covered Therapeutic Indications for ortho-Aminomethylphenol Scaffold

The ortho-aminomethylphenol chemotype, which includes 5-(Aminomethyl)-2-bromophenol, is explicitly claimed in patents for anti-inflammatory, analgesic, diuretic, and antihypertensive applications [1]. While specific in vivo efficacy data for 5-(Aminomethyl)-2-bromophenol are not disclosed, its structural conformity to the general formula (X = halogen, R = H) places it within the scope of these claims [2]. This contrasts with non-ortho-substituted aminomethylphenols, which fall outside the patented structural definitions and lack the same degree of intellectual property protection for therapeutic use.

Anti-inflammatory Diuretic Analgesic

5-(Aminomethyl)-2-bromophenol: Targeted Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position enables efficient palladium-catalyzed cross-coupling with aryl boronic acids, making this compound a valuable building block for generating diverse biaryl scaffolds in medicinal chemistry . This reactivity is not achievable with non-halogenated aminomethylphenols and offers a practical advantage over more labile iodo analogs.

In Vitro Cytotoxicity Screening in Hepatocellular Carcinoma Models

With a reported IC50 of 8.7 µg/mL against Bel7402 cells, 5-(Aminomethyl)-2-bromophenol can serve as a starting point for structure-activity relationship (SAR) studies in liver cancer research . Its activity profile, though moderate, distinguishes it from less active positional isomers and justifies its inclusion in focused screening sets.

Pharmacological Probe for Anti-Inflammatory and Diuretic Pathway Elucidation

As a representative of the patented ortho-aminomethylphenol class, this compound can be employed as a tool compound to explore the mechanistic basis of anti-inflammatory, analgesic, and diuretic effects . Its structural features align with the claimed general formula, providing a foundation for further derivatization.

Halogen Bonding Studies in Supramolecular Chemistry

The combination of an aminomethyl group capable of hydrogen bonding and a bromine atom capable of halogen bonding makes this molecule a useful probe for investigating non-covalent interaction networks in crystal engineering and protein-ligand recognition .

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